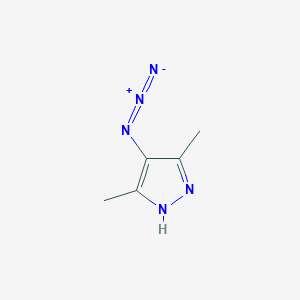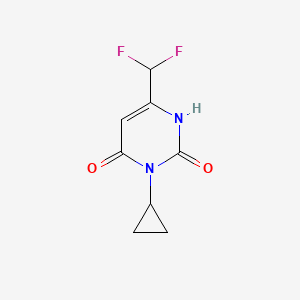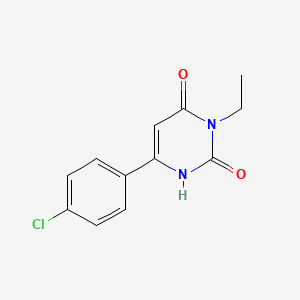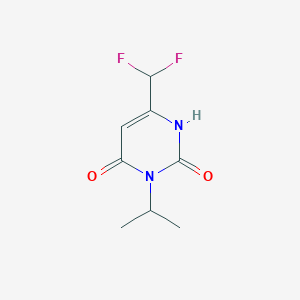![molecular formula C12H11FN2O2 B1484139 6-[(2-氟苯基)甲基]-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮 CAS No. 2097997-79-8](/img/structure/B1484139.png)
6-[(2-氟苯基)甲基]-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
科学研究应用
神经疾病模型
与提到的化合物相似的化合物已被用于研究帕金森病等神经疾病的模型。例如,1-甲基-4-苯基-1,2,3,6-四氢吡啶 (MPTP) 暴露,由于其对四氢吡啶核心的修饰,与所提到的化合物具有结构相似性,已被用于创建帕金森病的动物模型。这提供了对多巴胺能损伤和帕金森病进展潜在机制的见解 (Calne 等,1985), (Snow 等,2000)。
诊断性放射性示踪剂
氟化化合物已广泛用于正电子发射断层扫描 (PET) 诊断性放射性示踪剂的开发。它们的应用范围从可视化大脑中的生化过程到评估神经疾病治疗干预的疗效。开发 6-[18F]氟代-L-多巴 (FDOPA) 作为放射性示踪剂以可视化大脑中的多巴胺代谢,说明了氟化化合物在神经诊断中的重要性 (Hoffman 等,1992)。
肿瘤学研究
在肿瘤学中,氟化化合物用于评估肿瘤代谢并预测对化疗的反应。例如,已发现肿瘤活检中 O-6-甲基鸟嘌呤-DNA 甲基转移酶 (MGMT) 启动子的甲基化状态(可以使用特定的氟化化合物进行评估)可以预测接受烷化剂治疗的胶质母细胞瘤患者的预后。这凸显了氟化化合物在个性化医学方法中的作用 (Hegi 等,2004)。
生物标志物识别
对氟化化合物的分析促进了对挥发性有机化合物 (VOC) 及其作为肾细胞癌等疾病潜在生物标志物作用的研究。这些研究已识别出与各种疾病相关的特定 VOC 谱,为非侵入性诊断和监测提供了途径 (Wang 等,2016)。
作用机制
属性
IUPAC Name |
6-[(2-fluorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-15-11(16)7-9(14-12(15)17)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIOBEFYIOZDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)
![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)






![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
